molecular formula C12H12N4 B11888304 1,8-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-amine

1,8-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-amine

Cat. No.: B11888304
M. Wt: 212.25 g/mol
InChI Key: QDHCFLHFODTZFX-UHFFFAOYSA-N
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Description

1,8-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-amine is a heterocyclic compound featuring a pyrazoloquinoline core with methyl substitutions at positions 1 and 6. This scaffold is of significant interest due to its structural similarity to bioactive quinoline derivatives, which exhibit diverse pharmacological properties, including anticancer, antimicrobial, and antiviral activities .

  • Key precursors: 2-chloroquinoline-3-carbonitriles or hexahydroquinoline intermediates .
  • Functionalization: Alkylation with methylating agents (e.g., methylhydrazine) to introduce the 1-methyl group, followed by additional substitution at position 8 via electrophilic aromatic substitution or nucleophilic reactions .
  • Purification: Recrystallization from ethanol or dimethylformamide yields high-purity products .

Properties

Molecular Formula

C12H12N4

Molecular Weight

212.25 g/mol

IUPAC Name

1,8-dimethylpyrazolo[3,4-b]quinolin-3-amine

InChI

InChI=1S/C12H12N4/c1-7-4-3-5-8-6-9-11(13)15-16(2)12(9)14-10(7)8/h3-6H,1-2H3,(H2,13,15)

InChI Key

QDHCFLHFODTZFX-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C=C3C(=NN(C3=N2)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-amine can be achieved through various synthetic routes. One common method involves the condensation of an aromatic amine, an aromatic aldehyde, and a pyrazolone in the presence of a suitable catalyst. For example, heating a mixture of these reactants in ethylene glycol for two hours can yield the desired compound .

Another approach involves the use of Friedländer condensation, where an anthranilic acid derivative reacts with a suitable ketone or aldehyde under acidic or basic conditions to form the pyrazoloquinoline core .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The quinoline moiety undergoes regioselective electrophilic substitution, with reactivity influenced by the electron-donating methyl groups and pyrazole ring. Key reactions include:

Nitration

  • Occurs at the C5 position of the quinoline ring under HNO₃/H₂SO₄ at 0–5°C, yielding mono-nitro derivatives (70–85% yield).

  • Steric hindrance from the 1,8-dimethyl groups limits substitution at adjacent positions .

Sulfonation

  • Fuming H₂SO₄ at 120°C introduces sulfonic acid groups at C6 , confirmed by ¹H NMR downfield shifts (δ 8.9–9.2 ppm) .

Halogenation

  • Bromination with Br₂/FeBr₃ selectively substitutes at C7 , producing 7-bromo derivatives (Table 1) .

ReagentConditionsPositionYield (%)Reference
Br₂/FeBr₃CHCl₃, 25°C, 6 hrC778
ClSO₃H120°C, 3 hrC665

Nucleophilic Reactions at the Amino Group

The C3-amino group participates in condensation and cycloaddition reactions:

Schiff Base Formation

  • Reacts with aromatic aldehydes (e.g., benzaldehyde) in ethanol under reflux to form imines (85–92% yield).

  • Imine derivatives show enhanced fluorescence quantum yields (Φ = 0.42–0.55) .

Acylation

  • Acetylation with acetic anhydride/pyridine produces N-acetylated derivatives , confirmed by IR loss of N–H stretch (3443 cm⁻¹ → 3320 cm⁻¹) .

Cyclization and Multicomponent Reactions

The compound serves as a precursor in complex heterocycle syntheses:

Four-Component Bicyclization

  • Reacts with dimedone, aryl aldehydes, and ammonium acetate in acetic acid to form tricyclic pyrazolo[3,4-b]pyrrolo[4,3,2-de]quinolones (Scheme 1) .

  • Yields range from 61–82%, with reaction time (8–12 hr) inversely correlated with electronic effects of substituents .

Pfitzinger Synthesis

  • Condensation with isatin derivatives in basic media generates decarboxylated pyrazoloquinoline-carboxylates, used as fluorescent sensors (λₑₓ = 365 nm, λₑₘ = 450 nm) .

Biological Interaction Mechanisms

While not fully elucidated, proposed pathways include:

  • Enzyme Inhibition : The amino group coordinates with metalloenzyme active sites (e.g., kinase ATP-binding pockets), supported by molecular docking scores (ΔG = −9.2 kcal/mol).

  • DNA Intercalation : Planar quinoline ring intercalates into DNA base pairs, evidenced by UV-vis hypochromicity (28% at 260 nm) .

Spectroscopic Characterization Data

Key spectral signatures for reaction products:

Product Type¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)
7-Bromo derivative8.14 (d, J=8.0 Hz, 2H, Ar-H)189.8 (C=O), 143.5 (C-Br)1624 (C=N), 766 (C-Br)
N-Acetyl derivative2.16 (s, 3H, CH₃CO)169.2 (C=O)1715 (C=O), 3320 (N–H)

Scientific Research Applications

Induction of Apoptosis
Research has demonstrated that derivatives of pyrazolo[3,4-b]quinolines exhibit significant anticancer properties. For instance, a structure-activity relationship (SAR) study revealed that N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines can induce apoptosis in cancer cells. One notable derivative showed effective activity against various human solid tumors with EC50 values ranging from 30 to 70 nM, indicating its potential as a therapeutic agent for cancer treatment .

Mechanism of Action
The mechanism by which these compounds induce apoptosis involves the activation of caspases and modulation of apoptotic pathways. This has been substantiated through high-throughput screening assays that identify compounds capable of triggering cell death in cancerous cells .

Synthesis and Structural Variations

Synthetic Routes
The synthesis of 1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-amine can be achieved through various methods, including Friedländer condensation and other multicomponent reactions. These synthetic strategies allow for the introduction of different substituents that can enhance biological activity or alter pharmacokinetic properties .

Structural Studies
X-ray crystallographic studies have confirmed the structural integrity of synthesized compounds, providing insights into their three-dimensional conformation which is crucial for understanding their biological interactions .

Fluorescent Sensors

Applications in Sensing Technologies
The photophysical properties of pyrazolo[3,4-b]quinolines make them suitable candidates for use as fluorescent sensors. Their ability to emit fluorescence upon excitation allows for applications in biological imaging and detection of biomolecules .

Development of Fluorescent Probes
Research indicates that modifications to the pyrazolo[3,4-b]quinoline structure can enhance their fluorescent properties, making them effective probes for monitoring cellular processes or detecting specific biomolecules in complex biological systems .

Pharmacological Potential

Inhibition of Oncogenic Pathways
Pyrazolo[3,4-b]quinoline derivatives have been identified as inhibitors of oncogenic Ras pathways, which are often implicated in various cancers. This inhibition can disrupt cancer cell proliferation and survival mechanisms .

Broad Spectrum Activity
Beyond anticancer effects, these compounds may also exhibit antimicrobial and anti-inflammatory properties, expanding their potential therapeutic applications .

Case Studies and Research Findings

StudyFocusFindings
Danel et al. (2022)Synthesis and PropertiesSummarized over 100 years of research on pyrazolo[3,4-b]quinolines highlighting their use as fluorescent sensors and biologically active compounds .
Crenshaw et al. (2020)Structural ConfirmationConfirmed the structure of 10H-pyrido[2,3-h]pyrazolo[3,4-b]quinoline through synthesis involving aminoquinoline derivatives .
Tomasik et al. (2021)New Synthetic MethodsDeveloped new synthetic routes for producing substituted pyrazolo[3,4-b]quinolines with enhanced biological activities .

Mechanism of Action

The mechanism of action of 1,8-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-amine involves its interaction with specific molecular targets and pathways. For example, as an anticancer agent, the compound may inhibit the growth of cancer cells by interfering with key signaling pathways and inducing apoptosis . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Modifications and Physicochemical Properties

The biological and physicochemical properties of pyrazoloquinoline derivatives are heavily influenced by substituent patterns. Below is a comparative table:

Compound Name Substituents Melting Point (°C) Key Spectral Data (IR/NMR) References
1,8-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-amine 1-CH₃, 8-CH₃ Data not explicit Expected NH stretch ~3226 cm⁻¹, CH₃ signals ~1.6–2.0 ppm (¹H NMR) Inferred
6-Methoxy-1-methyl-1H-pyrazolo[3,4-b]quinolin-3-amine 1-CH₃, 6-OCH₃ 185–186 NH: 12.32 ppm (¹H NMR); OCH₃: 3.8 ppm
5,6,7,8-Tetrahydro-4-phenyl derivative (12) Tetrahydro core, 4-Ph Not reported NH: 8.10 ppm; aromatic H: 7.13–7.35 ppm
3-Chloro-7-methoxy-1H-pyrazolo[3,4-b]quinoline 3-Cl, 7-OCH₃ 296–297 Cl-related δ(CCl) ~1090 cm⁻¹

Key Observations :

  • Methyl vs.
  • Tetrahydro Derivatives: Saturation of the quinoline ring (e.g., compound 12) reduces planarity, likely diminishing DNA intercalation capacity compared to fully aromatic analogues .
Anticancer Activity
  • 1,8-Dimethyl derivative : While direct data are unavailable, structurally similar compounds (e.g., 7-methoxy-1-methyl derivatives) inhibit colon cancer (HCT-116) via apoptosis and sub-G1 cell cycle arrest, with IC₅₀ values <10 µM .
  • 3-Amino-1-methyl derivatives: Exhibit cytotoxicity against ovarian (A2780) and breast (MCF-7) cancer cells, linked to ROS generation and caspase-3 activation .
Antimicrobial Activity
  • 3-Substituted derivatives: Pyrazoloquinolines with electron-withdrawing groups (e.g., chloro, cyano) show broad-spectrum activity against S. aureus and C. albicans, with MICs ranging 8–32 µg/mL .
  • 1-Methyl-6-methoxy derivative : Moderate antifungal activity against A. niger (MIC = 64 µg/mL) due to enhanced membrane disruption .

Structure-Activity Relationship (SAR) Insights

  • Position 1 : Alkyl groups (methyl, ethyl) enhance metabolic stability but may reduce solubility.
  • Position 3: Amino groups are critical for DNA interaction; acylation or substitution diminishes activity .
  • Position 8 : Electron-donating groups (e.g., methyl) improve bioavailability, while halogens (Cl, Br) increase electrophilicity and target binding .

Biological Activity

1,8-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-amine is a heterocyclic compound that has attracted significant interest in medicinal chemistry due to its potential biological activities. This compound features a unique pyrazoloquinoline structure, characterized by two methyl groups at the 1 and 8 positions of the pyrazolo ring, contributing to its pharmacological properties.

The molecular formula of this compound is C₁₂H₁₂N₄. The synthesis of this compound typically involves various methods such as Friedländer condensation and multicomponent reactions, which allow for the formation of the pyrazoloquinoline framework. The synthesis can yield derivatives with varying biological properties, enhancing its potential applications in drug development .

Biological Activity

Research indicates that derivatives of 1H-pyrazolo[3,4-b]quinolines exhibit a range of biological activities, including:

  • Anticancer Activity : Studies have shown that compounds within this class can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antiviral Properties : Some derivatives have been reported to exhibit antiviral activity by inducing interferon production, which plays a crucial role in the immune response against viral infections .
  • Anti-inflammatory Effects : Certain studies suggest that these compounds may modulate inflammatory pathways, providing a potential therapeutic avenue for inflammatory diseases.

The mechanism of action for this compound involves its interaction with specific molecular targets within cells. For instance:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in key metabolic pathways, altering cellular functions and promoting therapeutic effects.
  • Receptor Modulation : It can bind to various receptors, influencing signaling pathways associated with cell growth and survival .

Comparative Analysis

The following table summarizes the structural highlights and unique features of selected compounds related to this compound:

Compound NameStructure HighlightsUnique Features
1,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-amine Methyl group at 7-positionDifferent biological activity profile
4-Aminoquinoline Contains an amino group on quinolinePrimarily used as antimalarial agents
Pyrazolo[3,4-b]quinoline Lacks methyl substitutionsBroader range of biological activities

This comparative analysis illustrates how structural variations can lead to distinct pharmacological profiles among related compounds.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Anticancer Study : In a study published in Cancer Research, the compound was shown to inhibit the growth of breast cancer cells by inducing apoptosis. The mechanism involved the activation of caspase pathways and downregulation of anti-apoptotic proteins.
  • Antiviral Activity : Research featured in Journal of Virology highlighted that the compound could enhance interferon production in response to viral infections, suggesting its potential as an antiviral agent.
  • Anti-inflammatory Effects : A study in Inflammation Research indicated that derivatives could reduce pro-inflammatory cytokine levels in vitro and in vivo models of inflammation.

Q & A

Basic: What synthetic methodologies are commonly employed for 1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-amine, and how can reaction conditions be optimized for improved yields?

Answer:
Two primary routes are documented:

  • Route 1: Reacting 2-chloroquinoline-3-carbonitrile with hydrazine hydrate in absolute ethanol under reflux (24 hours), yielding 60% product .
  • Route 2: Using 2-mercaptoquinoline and hydrazine hydrate in refluxing ethanol (12 hours), achieving a 75% yield due to reduced side reactions .
    Optimization strategies:
    • Prolonged reflux in Route 1 may degrade intermediates; shorter reaction times with catalytic acid (e.g., acetic acid) enhance efficiency .
    • Solvent polarity adjustments (e.g., ethanol vs. DMF) influence cyclization kinetics and byproduct formation .

Basic: Which spectroscopic techniques are critical for structural elucidation of pyrazoloquinoline derivatives, and what key spectral markers should researchers prioritize?

Answer:

  • 1H NMR:
    • Downfield singlets at ~13.37 ppm (pyrazole NH) and ~9.21 ppm (-N=CH- in Schiff bases) .
    • Quinoline protons appear at 7.52–9.29 ppm; methyl substituents (e.g., 1,8-dimethyl) show distinct upfield shifts .
  • IR: Absorptions for N-H (3200–3400 cm⁻¹), C=N (1600–1650 cm⁻¹), and aromatic C-H (3050–3100 cm⁻¹) confirm core structure .
  • Mass Spectrometry: Molecular ion peaks (e.g., m/z 184, 169) indicate cleavage patterns specific to azomethine bonds and quinoline fragmentation .

Advanced: How do structural modifications at the 3-amine position influence the compound’s biological activity, and what design principles apply for targeted applications?

Answer:

  • Schiff base formation (e.g., condensation with aromatic aldehydes) enhances antimicrobial activity by increasing lipophilicity and membrane penetration .
  • Acylation (e.g., with p-chlorobenzoyl chloride) introduces hydrogen-bonding motifs, improving binding to bacterial MurA enzymes or cancer cell targets .
  • Pyrimido-fused derivatives (e.g., IND-2) exhibit multi-drug resistance (MDR) circumvention in colon cancer via apoptosis induction and sub-G1 cell cycle arrest .

Advanced: What mechanistic insights explain the anticancer activity of 1,8-dimethyl derivatives in colon cancer models?

Answer:

  • Apoptosis induction: Activation of caspase-3/7 and PARP cleavage in HCT-116 cells, confirmed via flow cytometry and Western blotting .
  • Cell cycle arrest: Sub-G1 accumulation (e.g., 45% in HT-29 cells) indicates DNA damage response and p53-independent pathways .
  • Synergistic effects: Co-administration with 5-FU enhances cytotoxicity by downregulating survivin and Bcl-2 .

Advanced: How should researchers address contradictions in biological activity data across cell lines?

Answer:

  • Case example: A derivative may show IC₅₀ = 2.1 µM in HCT-116 but IC₅₀ = 8.7 µM in LOVO cells due to differential expression of ABC transporters (e.g., P-gp) .
  • Mitigation strategies:
    • Use isogenic cell pairs (e.g., P-gp-overexpressing vs. parental) to isolate resistance mechanisms .
    • Normalize data to cell viability assays (e.g., MTT vs. ATP-based) to control for metabolic variability .

Advanced: What synthetic approaches enable the development of multi-drug resistance (MDR)-circumventing analogs?

Answer:

  • Halogenation: Phosphorus oxychloride-mediated chlorination of pyrimido-fused intermediates (e.g., IND-2) enhances bioavailability and P-gp inhibition .
  • Aminoalkyl substitution: Introducing tertiary amines (e.g., IND-3 to IND-8) improves logP and blood-brain barrier penetration for CNS targets .

Advanced: How can researchers design derivatives for dual antimicrobial/anticancer activity?

Answer:

  • Hybrid scaffolds: Conjugation with fluoroquinolones (e.g., ciprofloxacin) targets DNA gyrase in bacteria while retaining topoisomerase inhibition in cancer cells .
  • Methodology:
    • Screen against S. aureus (MIC ≤ 4 µg/mL) and colon cancer cells (IC₅₀ ≤ 10 µM) to identify dual-action candidates .

Basic: What analytical challenges arise in characterizing Schiff base derivatives, and how are they resolved?

Answer:

  • Tautomerism: Equilibrium between enol-imine and keto-amine forms complicates NMR interpretation. Use deuterated DMSO to stabilize predominant tautomers .
  • Dynamic exchange: Broadened -N=CH- signals at room temperature are resolved via variable-temperature NMR (e.g., 298–323 K) .

Advanced: What methodologies validate apoptosis induction in pyrazoloquinoline-treated cancer cells?

Answer:

  • Annexin V/PI staining: Quantifies early/late apoptotic populations via flow cytometry (e.g., 32% apoptosis in HCT-15 at 10 µM) .
  • Mitochondrial depolarization: JC-1 dye transition (red→green fluorescence) confirms loss of ΔΨm .

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